molecular formula C18H26N2O5 B1393499 4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid CAS No. 1216502-34-9

4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid

Cat. No.: B1393499
CAS No.: 1216502-34-9
M. Wt: 350.4 g/mol
InChI Key: MSHBUESTDSAMJA-UHFFFAOYSA-N
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Description

4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid is a chemical compound with the molecular formula C20H28N2O5 It is a derivative of benzoic acid, featuring a piperazine ring substituted with a tert-butyloxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with tert-butyl chloroformate to introduce the Boc protecting group, yielding tert-butoxycarbonyl-piperazine.

    Etherification: The Boc-protected piperazine is then reacted with 4-hydroxybenzoic acid in the presence of a suitable base (e.g., potassium carbonate) and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) to form the ether linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

    Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

    Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, dichloromethane.

    Substitution: Alkyl halides, bases such as sodium hydride.

    Esterification/Amidation: Alcohols or amines, coupling agents like N,N’-dicyclohexylcarbodiimide.

Major Products Formed

    Deprotection: Free piperazine derivative.

    Substitution: Various substituted piperazine derivatives.

    Esterification/Amidation: Corresponding esters or amides.

Scientific Research Applications

4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid depends on its specific application. In drug development, for example, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The Boc group serves as a protecting group, which can be removed to reveal the active piperazine moiety that interacts with the target.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure but without the ethoxy linkage.

    N-Boc-piperazine: Lacks the benzoic acid moiety.

    4-(tert-Butoxycarbonyl)piperazine-1-carboxylic acid: Similar but with a carboxylic acid group directly attached to the piperazine ring.

Uniqueness

4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid is unique due to the presence of both the Boc-protected piperazine and the benzoic acid moiety, connected via an ethoxy linker

Properties

IUPAC Name

4-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-13-24-15-6-4-14(5-7-15)16(21)22/h4-7H,8-13H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHBUESTDSAMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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